Isoxazole-3-sulfonylchloride
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Overview
Description
Isoxazole-3-sulfonylchloride is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Isoxazole-3-sulfonylchloride can be synthesized through various methods. One common approach involves the reaction of isoxazole with chlorosulfonic acid, resulting in the formation of the sulfonyl chloride derivative. This reaction typically requires controlled conditions, such as low temperatures and an inert atmosphere, to prevent side reactions . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Isoxazole-3-sulfonylchloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids.
Cycloaddition Reactions: This compound can participate in cycloaddition reactions with alkenes or alkynes to form various heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or acetonitrile . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoxazole-3-sulfonylchloride has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of isoxazole-3-sulfonylchloride involves its ability to interact with various molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity . Additionally, it can modulate receptor function by binding to specific sites and altering their conformation .
Comparison with Similar Compounds
Isoxazole-3-sulfonylchloride can be compared with other similar compounds, such as:
Isoxazole-5-sulfonylchloride: Similar in structure but with the sulfonyl chloride group at a different position on the ring.
Thiazole-3-sulfonylchloride: Contains a sulfur atom in place of the oxygen atom in the ring.
Oxazole-3-sulfonylchloride: Similar structure but with a different heteroatom arrangement.
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C3H2ClNO3S |
---|---|
Molecular Weight |
167.57 g/mol |
IUPAC Name |
1,2-oxazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3H2ClNO3S/c4-9(6,7)3-1-2-8-5-3/h1-2H |
InChI Key |
SYKDFANAXDMRFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1S(=O)(=O)Cl |
Origin of Product |
United States |
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